molecular formula C18H18BrN B067976 1-苄基-4-(4-溴苯基)-1,2,3,6-四氢吡啶 CAS No. 188863-87-8

1-苄基-4-(4-溴苯基)-1,2,3,6-四氢吡啶

货号 B067976
CAS 编号: 188863-87-8
分子量: 328.2 g/mol
InChI 键: IXIPFXSBPXIFIC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Benzyl-4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine, also known as WIN 35,428, is a chemical compound that belongs to the class of phenyltropanes. It is a potent and selective dopamine reuptake inhibitor that has been extensively studied for its potential applications in scientific research.

科学研究应用

  1. 结构分析:已对相关四氢吡啶化合物的晶体和分子结构进行了研究,从而揭示了它们的构象和分子排列,这对于理解它们的反应性和与生物靶点的相互作用至关重要 (Iwasaki, Watanabe, & Maeda, 1987)

  2. PARP-1 抑制:一项研究发现,与1-苄基-4-(4-溴苯基)-1,2,3,6-四氢吡啶在结构上相关的4-苯基-1,2,3,6-四氢吡啶片段在增强对聚(ADP-核糖)聚合酶-1 (PARP-1)的抑制效力方面发挥了重要作用,PARP-1是参与DNA修复过程的关键酶。这一发现暗示了在癌症治疗中的潜在应用 (Ishida et al., 2005)

  3. 光化学反应:已研究了四氢吡啶衍生物的光化学行为,包括颜色变化和光重排。这些光化学性质可能有助于开发具有光响应特性的新材料 (Shibuya, Nabeshima, Nagano, & Maeda, 1988)

  4. 潜在的抗炎药物:已合成了与1-苄基-4-(4-溴苯基)-1,2,3,6-四氢吡啶在结构上相似的化合物,旨在探索它们的镇痛、抗炎和血糖活性,表明了潜在的治疗应用 (Rao, Redda, Onayemi, Melles, & Choi, 1995)

  5. 合成和立体化学:已探索了与1-苄基-4-(4-溴苯基)-1,2,3,6-四氢吡啶相关的1-苄基-3-羟基-1,2,3,6-四氢吡啶的合成及其立体化学。这些化合物在有机合成中具有潜在的合成子作用,并可能具有抗病毒性能 (Grishina, Borisenko, Veselov, & Petrenko, 2005)

  6. MAO-B 催化氧化:对四氢吡啶衍生物的单胺氧化酶B (MAO-B) 催化氧化的研究为其作为神经保护剂或用于研究神经退行性疾病的模型提供了见解 (Anderson, Kuttab, & Castagnoli, 1996)

  7. 晶体结构和表面分析:已研究了相关四氢吡啶衍生物的晶体结构和表面分析,为设计具有所需性质的化合物提供了见解 (Naghiyev et al., 2022)

  8. 氧化产物和神经毒性:对四氢吡啶衍生物的氧化产物及其神经毒性的研究揭示了它们对神经系统的潜在影响,这对于评估它们在药物应用中的安全性至关重要 (Sablin et al., 1994)

属性

IUPAC Name

1-benzyl-4-(4-bromophenyl)-3,6-dihydro-2H-pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrN/c19-18-8-6-16(7-9-18)17-10-12-20(13-11-17)14-15-4-2-1-3-5-15/h1-10H,11-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXIPFXSBPXIFIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC=C1C2=CC=C(C=C2)Br)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine

Synthesis routes and methods I

Procedure details

A mixture of 121.6 g (0.35 mol) of 1-benzyl-4-(4-bromo-phenyl)-piperidin-4-ol and 121.6 g of p-toluenesulphonic acid monohydrate (0.64 mol) in 1200 ml of toluene was heated to reflux on a water separator for 4.5 hours. Subsequently, the reaction mixture was cooled to room temperature and adjusted to pH 10 with 3N sodium hydroxide solution. Thereafter, the mixture was extracted firstly with 200 ml and then with 500 ml of methylene chloride. The combined organic phases were washed twice with 100 ml of water each time, dried over magnesium sulphate and then evaporated under reduced pressure. There were obtained 109.1 g (99% of theory) of 1-benzyl-4-(4-bromo-phenyl)-1,2,3,6-tetrahydro-pyridine as a yellowish solid; MS: 328, 330 (M+H)+.
Quantity
121.6 g
Type
reactant
Reaction Step One
Quantity
121.6 g
Type
reactant
Reaction Step One
Quantity
1200 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 1-benzyl-4-(4-bromophenyl)piperidin-4-ol (3.0 g) in toluene (20 mL) was added p-toluenesulfonic acid monohydrate (1.98 g) at room temperature. The reaction mixture was stirred at 130° C. for 2 hr. To the reaction mixture was added saturated aqueous sodium hydrogencarbonate solution at 0° C., and the mixture was extracted with ethyl acetate-THF. The organic layer was washed successively with water and saturated brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to give the title compound (2.80 g).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.98 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Benzyl-4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine
Reactant of Route 2
Reactant of Route 2
1-Benzyl-4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine
Reactant of Route 3
Reactant of Route 3
1-Benzyl-4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine
Reactant of Route 4
Reactant of Route 4
1-Benzyl-4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine
Reactant of Route 5
Reactant of Route 5
1-Benzyl-4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine
Reactant of Route 6
Reactant of Route 6
1-Benzyl-4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。